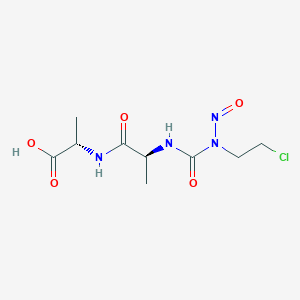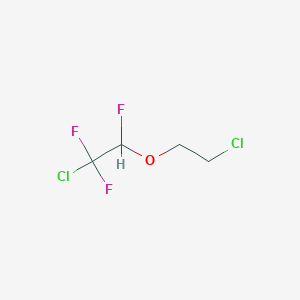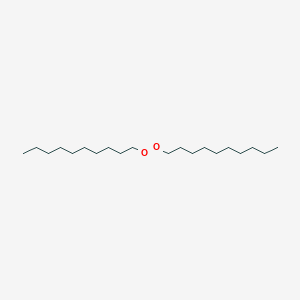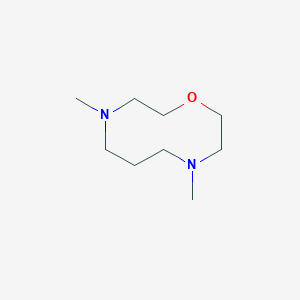![molecular formula C15H20O3 B14360056 3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione CAS No. 91893-78-6](/img/structure/B14360056.png)
3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione is an organic compound with a complex structure. It features a hydroxy group, an isopropyl group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione typically involves multiple steps. One common method starts with the alkylation of a phenol derivative, followed by a series of reactions including oxidation and reduction to introduce the necessary functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Known for its use in organic synthesis and similar functional groups.
2-Propanone, 1-(4-methoxyphenyl)-: Another compound with a similar structure, used in various chemical reactions.
Uniqueness
3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
91893-78-6 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
3-[(4-hydroxy-3-propan-2-ylphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C15H20O3/c1-9(2)13-7-12(5-6-15(13)18)8-14(10(3)16)11(4)17/h5-7,9,14,18H,8H2,1-4H3 |
Clave InChI |
GHDOYLDDKYYWLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)CC(C(=O)C)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)

![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)



![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)



